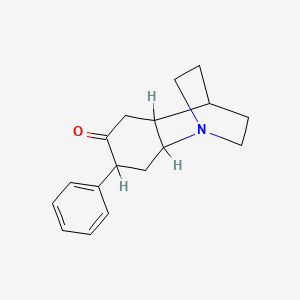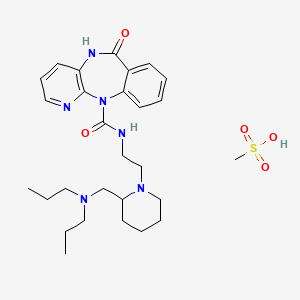
Antazonite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Antozonite is not typically synthesized in a laboratory setting due to its natural occurrence and the complexity of its formation. It is primarily found in fluorite mining districts, such as Wölsendorf in Bavaria, Germany. The formation of antozonite involves natural irradiation processes where uranium inclusions continuously break down calcium fluoride into calcium and fluorine atoms. These fluorine atoms combine to produce difluoride anions, and upon losing extra electrons at a defect, elemental fluorine is formed .
Chemical Reactions Analysis
Antozonite undergoes several chemical reactions due to the presence of elemental fluorine:
Oxidation: Elemental fluorine reacts with atmospheric oxygen to form ozone (O3).
Hydrolysis: Fluorine reacts with water vapor to produce hydrogen fluoride (HF) and ozone.
Substitution: Fluorine can substitute other halogens in various compounds due to its high reactivity.
Common reagents involved in these reactions include atmospheric oxygen and water vapor. The major products formed are ozone and hydrogen fluoride .
Scientific Research Applications
Antozonite has several scientific research applications:
Chemistry: It serves as a natural source of elemental fluorine, which is otherwise difficult to isolate. This makes it valuable for studying fluorine chemistry and its reactions.
Geology: The presence of antozonite in geological formations helps in understanding the natural irradiation processes and the formation of radioactive minerals.
Industry: Elemental fluorine derived from antozonite can be used in various industrial applications, including the production of fluorinated compounds and materials
Mechanism of Action
The mechanism by which antozonite exerts its effects is primarily through the release of elemental fluorine. When the mineral is crushed or broken, the fluorine atoms are released and react with atmospheric oxygen and water vapor. This reaction produces ozone and hydrogen fluoride, which are responsible for the characteristic smell and the mineral’s name .
Comparison with Similar Compounds
Antozonite is unique due to its natural occurrence of elemental fluorine inclusions. Similar compounds include:
Fluorite (CaF2): The parent mineral of antozonite, but without the elemental fluorine inclusions.
Cryolite (Na3AlF6): Another fluoride mineral, but it does not contain elemental fluorine.
Topaz (Al2SiO4(F,OH)2): Contains fluorine in its structure but lacks the radioactive properties and elemental fluorine inclusions of antozonite.
Antozonite’s uniqueness lies in its natural irradiation process and the presence of elemental fluorine, which is not found in other similar fluoride minerals .
Properties
CAS No. |
5028-87-5 |
|---|---|
Molecular Formula |
C11H12N2O2S2 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
N-[3-(2-hydroxy-2-thiophen-2-ylethyl)-1,3-thiazol-2-ylidene]acetamide |
InChI |
InChI=1S/C11H12N2O2S2/c1-8(14)12-11-13(4-6-17-11)7-9(15)10-3-2-5-16-10/h2-6,9,15H,7H2,1H3 |
InChI Key |
TWOQVRDPCSGVLB-UHFFFAOYSA-N |
SMILES |
CC(=O)N=C1N(C=CS1)CC(C2=CC=CS2)O |
Canonical SMILES |
CC(=O)N=C1N(C=CS1)CC(C2=CC=CS2)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Antazonite; Antazonitum; R 6438; R-6438; R6438; Thiazothienol; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]](/img/structure/B1665035.png)




![4-[Bis(2-methylpropyl)amino]-1,1-diphenylbutan-1-ol;(Z)-but-2-enedioic acid](/img/structure/B1665043.png)




![4-methylbenzenesulfonic acid;(E)-N-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-3-(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-3-yl)prop-2-enamide](/img/structure/B1665052.png)
